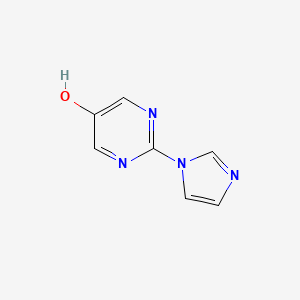

2-(1H-Imidazol-1-YL)pyrimidin-5-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-imidazol-1-ylpyrimidin-5-ol |

InChI |

InChI=1S/C7H6N4O/c12-6-3-9-7(10-4-6)11-2-1-8-5-11/h1-5,12H |

InChI Key |

GBOJMKUWISBZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1h Imidazol 1 Yl Pyrimidin 5 Ol and Analogues

Classical and Modern Approaches to Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine core is a fundamental step in the synthesis of 2-(1H-imidazol-1-yl)pyrimidin-5-ol. Both well-established and contemporary methods are utilized to build this heterocyclic system.

Condensation Reactions with Guanidine (B92328) Derivatives

A widely used and classical approach for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. tandfonline.combu.edu.egresearchgate.net This method, often referred to as the Principal Synthesis, is versatile and can be adapted to produce a variety of substituted pyrimidines. wikipedia.org

The reaction typically proceeds by the condensation of a β-dicarbonyl compound with reagents bearing an N-C-N fragment, such as guanidine, urea (B33335), or amidines, to form the pyrimidine ring. bu.edu.egwikipedia.org For instance, the reaction of 1,3-diketones with guanidine hydrochloride can yield 2-aminopyrimidines. tandfonline.com The pH of the reaction can influence the outcome of the condensation. tandfonline.com

Recent advancements have focused on developing more sustainable and efficient protocols. One-pot syntheses of highly substituted pyrimidines have been reported, utilizing nickel(II)-NNS pincer-type complexes to promote the acceptorless dehydrogenative annulation of alcohols, malononitrile, and guanidine or benzamidine (B55565) salts under environmentally friendly conditions. acs.org For example, the reaction of benzyl (B1604629) alcohol, malononitrile, and guanidine hydrochloride can produce the corresponding pyrimidine in good yield. acs.org

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| Benzyl alcohol, malononitrile, guanidine hydrochloride | Ni(II)-NNS pincer complex | 2-Amino-4-phenyl-5-cyanopyrimidine | 85 |

| Benzyl alcohols with electron-donating groups, malononitrile, guanidine hydrochloride | Ni(II)-NNS pincer complex | Corresponding 2-aminopyrimidines | 87-92 |

| Benzyl alcohols with electron-withdrawing groups, malononitrile, guanidine hydrochloride | Ni(II)-NNS pincer complex | Corresponding 2-aminopyrimidines | 68-83 |

| Data sourced from J. Org. Chem. acs.org |

Transition-Metal-Catalyzed Amination Routes for Pyrimidines

Modern synthetic strategies for pyrimidine derivatives increasingly rely on transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. thieme-connect.comnih.govwikipedia.org This powerful method allows for the formation of carbon-nitrogen bonds between a pyrimidine halide and an amine, providing a versatile route to aminopyrimidines. thieme-connect.comlibretexts.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various N-arylpyrimidin-2-amines. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like sodium tert-butoxide) in a suitable solvent. nih.gov This methodology offers a significant advantage over classical methods that are often limited by the availability of substituted guanidines. researchgate.net

The regioselectivity of the amination can be a critical aspect, especially when dealing with dihalopyrimidines. For instance, the amination of 6-aryl-2,4-dichloropyrimidine can be controlled to selectively occur at the C-4 position under Buchwald-Hartwig conditions. thieme-connect.com The choice of ligand is crucial, with simple and inexpensive phosphines like triphenylphosphine (B44618) (Ph3P) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) showing high effectiveness. thieme-connect.com

Recent developments have also explored the remote C-H functionalization of 2-aminopyrimidines using palladium catalysis, allowing for arylation and olefination at the C5-position. rsc.org

| Pyrimidine Substrate | Amine | Catalyst System | Product | Yield (%) |

| 4-(pyridin-3-yl)pyrimidin-2-amine | Various aryl bromides | PdCl2(PPh3)2, Xantphos, NaOtBu | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82 |

| Data sourced from Molecules. nih.gov |

Formation of the Imidazole (B134444) Moiety and its Integration

The synthesis of the imidazole ring and its subsequent attachment to the pyrimidine core are crucial steps in constructing this compound.

Cyclization Reactions for Imidazole Ring Construction

Several named reactions are employed for the synthesis of the imidazole ring. The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole. wikipedia.orgscribd.comresearchgate.net This method is used commercially for the production of various imidazoles. scribd.com While effective, this reaction can sometimes suffer from low yields and side reactions. ijprajournal.com

Another important method is the Marckwald synthesis, which involves the reaction of α-aminocarbonyl compounds with cyanates or cyanamide (B42294) to produce imidazoles. pharmaguideline.combaranlab.orgtandfonline.com This approach has been utilized for the preparation of various fused imidazole systems. researchgate.net

Modern approaches include palladium-catalyzed decarboxylative addition and cyclization reaction sequences of carboxylic acids and aliphatic nitriles, offering a novel one-pot method for assembling multiply substituted imidazoles. acs.orgacs.org Gold-catalyzed [2+2+1] cycloadditions have also been developed for the synthesis of bicyclic imidazoles from nitriles and α-imino gold carbene intermediates. organic-chemistry.orgnih.gov

| Method | Reactants | Product | Key Features |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Imidazole | Multi-component reaction wikipedia.orgscribd.com |

| Marckwald Synthesis | α-aminocarbonyl, cyanate/cyanamide | Imidazole | Used for fused imidazoles pharmaguideline.comresearchgate.net |

| Palladium-Catalyzed Cyclization | Carboxylic acid, aliphatic nitrile | Substituted imidazole | One-pot, good functional group tolerance acs.org |

| Gold-Catalyzed Cycloaddition | Nitrile, α-imino gold carbene | Bicyclic imidazole | Bimolecular [2+2+1] cycloaddition nih.gov |

Coupling Methodologies for Imidazole-Pyrimidine Linkage

The crucial step of connecting the imidazole and pyrimidine rings is often achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for forming the N-C bond between the imidazole nitrogen and a halogenated pyrimidine. researchgate.net This reaction has been employed in the synthesis of imidazopyrimidine derivatives. nih.gov

Palladium-catalyzed Suzuki and Stille coupling reactions are also key strategies for forming a C-C bond between the two heterocyclic rings. nih.gov For instance, the condensation of 2,4-dichloro-6-methylpyrimidine (B20014) with imidazole can yield regioisomeric products that can be further functionalized. nih.gov Subsequent Suzuki or Stille coupling can then be used to introduce various substituents onto the pyrimidine ring. nih.gov

Intramolecular dehydrogenative coupling reactions catalyzed by palladium have also been developed for the synthesis of fused imidazo[1,2-a]pyrimidines from readily available substrates. acs.org

Advanced Synthetic Techniques for this compound

The synthesis of complex heterocyclic compounds like this compound benefits from advanced synthetic techniques that improve efficiency, yield, and sustainability.

One-pot multicomponent reactions (MCRs) are highly advantageous as they combine several synthetic steps into a single operation, reducing waste and simplifying procedures. acs.orgacademie-sciences.fr Catalyst-free domino reactions for the synthesis of multisubstituted pyrimidine analogues have been developed, offering short reaction times and simple workup procedures. acs.org

Flow chemistry, or continuous processing, is another advanced technique that offers significant benefits over traditional batch processing. numberanalytics.comethernet.edu.et By continuously pumping reactants through a reactor, flow chemistry can lead to improved efficiency, reduced waste, and enhanced safety. numberanalytics.comnumberanalytics.com This methodology has been successfully applied to various heterocyclic syntheses, including cyclization and coupling reactions. numberanalytics.comuc.pt The use of flow chemistry allows for precise control over reaction parameters and can facilitate the scale-up of production. uc.ptdurham.ac.uk

Microwave-assisted synthesis is another powerful tool that can accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. numberanalytics.cominternationaljournalcorner.com It has been shown to be particularly effective for palladium-catalyzed coupling reactions in the preparation of pyrimidine derivatives. internationaljournalcorner.com

| Technique | Advantages | Application in Heterocyclic Synthesis |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures acs.orgacademie-sciences.fr | Synthesis of highly substituted pyrimidines and other heterocycles acs.orgacs.org |

| Flow Chemistry | Improved efficiency, reduced waste, enhanced safety, scalability numberanalytics.comethernet.edu.etdurham.ac.uk | Cyclization, coupling, and hydrogenation reactions for heterocyclic synthesis numberanalytics.comuc.pt |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields numberanalytics.cominternationaljournalcorner.com | Palladium-catalyzed synthesis of diaminopyrimidine derivatives internationaljournalcorner.com |

Metal-Free Cascade Synthesis from Imidazolate Enaminones

A noteworthy and environmentally conscious approach to pyrimidine synthesis involves a metal-free cascade reaction. nih.govnih.govrsc.org This method utilizes imidazolate enaminones and guanidine hydrochloride to produce unsymmetrical 2-aminopyrimidines in moderate to excellent yields. nih.govnih.govrsc.org The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

The scope of this reaction is broad, tolerating a wide range of substituents on the enaminone starting material. Both electron-donating and electron-withdrawing groups on the aromatic rings of the enaminone are well-tolerated, leading to a diverse library of 2-aminopyrimidine (B69317) products. nih.gov The reaction conditions are optimized to favor the formation of the desired pyrimidine product, with temperature and the choice of base being critical parameters. nih.gov

Table 1: Examples of Unsymmetrical 2-Aminopyrimidines Synthesized via Metal-Free Cascade Reaction

| Starting Enaminone | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one | Guanidine hydrochloride | 4,6-Diphenylpyrimidin-2-amine | 94 |

| 3-(1H-imidazol-1-yl)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | Guanidine hydrochloride | 4-Phenyl-6-(p-tolyl)pyrimidin-2-amine | 85 |

| 3-(4-chlorophenyl)-3-(1H-imidazol-1-yl)-1-phenylprop-2-en-1-one | Guanidine hydrochloride | 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | 92 |

Data sourced from Xue et al. (2021). nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrimidine derivatives from simple starting materials in a single synthetic operation. nih.govekb.egrsc.orggrafiati.com These reactions are highly valued for their ability to rapidly generate molecular diversity. mdpi.com For instance, novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297). nih.gov This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and can be accelerated using microwave irradiation. nih.gov

Another example involves the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles through a one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, with triethylamine (B128534) as a catalyst. mdpi.com

Buchwald–Hartwig Reaction for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, and it has been effectively employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This palladium-catalyzed reaction is particularly useful for coupling amines with aryl halides or triflates. In the synthesis of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, the Buchwald-Hartwig reaction was a key step in introducing amine substituents onto the pyrimidine ring. nih.gov For example, the reaction of a chlorinated pyrazolo[1,5-a]pyrimidine intermediate with an appropriate amine in the presence of a palladium catalyst and a suitable ligand affords the desired substituted product. nih.gov This methodology has also been applied to the synthesis of pyrido[2,3-d]pyrimidines through a cascade process involving imination and Buchwald-Hartwig cross-coupling. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones.

Proposed Reaction Pathways and Intermediates

For the metal-free cascade synthesis of 2-aminopyrimidines from imidazolate enaminones, a plausible reaction mechanism has been proposed. nih.govrsc.org The initial step is believed to be a nucleophilic substitution of the imidazole group by guanidine. nih.govscispace.com This is followed by an intramolecular cyclization and subsequent dehydration to afford the final pyrimidine ring. nih.gov The reaction pathway is thought to proceed through a key intermediate formed after the initial substitution, which then undergoes a thermally induced transformation to yield the 2-aminopyrimidine. nih.govrsc.org

In one-pot multicomponent reactions for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazoles, the proposed mechanism involves the initial formation of an imine intermediate from the reaction of an aldehyde with an amine. nih.gov This is followed by a series of nucleophilic additions and cyclizations to construct the final heterocyclic system. nih.gov

Stereoselective Synthesis Approaches and Chiral Resolution

The synthesis of chiral molecules is of paramount importance in drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. For imidazole-containing heterocyclic compounds, stereoselective methods have been developed. For example, the diastereoselective or enantioselective lithiation of pyrrolo[1,2-c]imidazol-3-ones has been reported, leading to the formation of chiral N-heterocyclic carbene (NHC) precatalysts. nih.gov While not directly applied to this compound, this approach highlights the potential for developing stereoselective syntheses for related chiral pyrimidine derivatives. Chiral resolution, a technique to separate enantiomers from a racemic mixture, can also be employed, often using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Optimization and Scalability of Synthetic Routes for Research Applications

For a synthetic route to be practical for research and potential commercial applications, it must be optimized for yield, purity, and scalability.

The metal-free cascade synthesis of 2-aminopyrimidines has been optimized by screening various bases, solvents, and reaction temperatures to maximize the yield of the desired product. nih.govrsc.org For instance, using potassium carbonate as the base and DMF as the solvent at 60 °C was found to be optimal for the synthesis of 4,6-diphenylpyrimidin-2-amine. nih.gov

The scalability of synthetic routes is a critical consideration. An EDC-promoted one-step synthesis of Teriflunomide (B560168), a drug containing a pyrimidine-like core, has been developed for industrial-scale production, demonstrating that laboratory-scale syntheses can be adapted for larger-scale manufacturing. researchgate.net The use of flow chemistry and microwave-assisted synthesis can also contribute to the scalability and efficiency of these synthetic transformations. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Imidazol 1 Yl Pyrimidin 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution.

Detailed ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Analysis for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental in mapping the carbon-hydrogen framework of 2-(1H-Imidazol-1-YL)pyrimidin-5-OL and its analogs. In the ¹H NMR spectrum of a related benzimidazole (B57391) derivative, distinct signals corresponding to the aromatic protons and other substituents are observed, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org For instance, in a study of a 2-phenyl-1H-benzo[d]imidazole, the proton on the imidazole (B134444) nitrogen gives a singlet at 12.88 ppm, while the aromatic protons appear as multiplets between 7.15 and 8.24 ppm. rsc.org The coupling constants (J values) provide valuable information about the connectivity of neighboring protons. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a 2-cyclohexyl-1H-benzo[d]imidazole, the carbon atoms of the benzimidazole and cyclohexyl rings show distinct resonances in the spectrum. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals, especially in complex derivatives. researchgate.netresearchgate.net These techniques reveal correlations between protons and carbons, helping to piece together the complete molecular structure. researchgate.netipb.pt For example, HMBC experiments can show long-range couplings between protons and carbons, which is vital for connecting different parts of the molecule. researchgate.net While ¹⁵N and ¹⁹F NMR are less common, they can provide specific insights when nitrogen or fluorine atoms are present in the derivatives. The ¹⁵N HMBC experiment, for instance, has been used to characterize 1,2,4-triazole (B32235) derivatives. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Imidazole and Pyrimidine (B1678525) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-phenyl-1H-benzo[d]imidazole rsc.org | DMSO | 12.88 (s, 1H), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) | Not explicitly provided |

| 2-cyclohexyl-1H-benzo[d]imidazole rsc.org | DMSO | 12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5Hz, 1H), 2.00 (d, J = 8.3, 2H), 1.77 (d, J = 11.7, 2H), 1.72-1.51 (m, 3H), 1.46 - 1.15 (m, 3H) | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 |

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine researchgate.net | DMSO-d6 | 8.44 (m, 2H), 8.34 (t, 1H), 8.24 (d, 1H), 7.77 (m, 2H), 7.70 (s, 1H), 7.49 (m, 4H), 7.25 (s, 1H), 6.94 (s, 1H), 4.14 (t, 2H), 3.66 (t, 2H), 2.18 (q, 2H) | 30.2, 37.9, 43.9 |

Investigation of Tautomerism and Isomeric Forms in Solution

The imidazole and pyrimidin-5-ol moieties in the title compound can potentially exist in different tautomeric forms. NMR spectroscopy is a powerful tool to investigate these equilibria in solution. mdpi.comresearchgate.net Tautomerism in similar heterocyclic systems, such as NH-pyrazoles, has been studied using ¹H NMR, where the presence of averaged signals or distinct sets of signals for each tautomer can be observed depending on the rate of interconversion and the solvent. researchgate.net In some cases, the tautomeric exchange in the imidazole unit is indicated by an averaging of the carbon chemical shifts of the tautomeric positions. mdpi.com The study of benzotriazole, a related N-heterocycle, has also demonstrated the use of NMR to investigate annular tautomerism. ipb.pt The existence of rotamers, or conformational isomers, can also be detected by NMR, sometimes leading to the observation of two sets of signals for a single compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is an essential technique for accurately determining the molecular formula of a compound. semanticscholar.org This method measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the elemental composition. nih.gov The compatibility between the calculated and measured m/z values provides strong evidence for the proposed molecular formula. semanticscholar.org Mass spectrometry is a versatile tool used throughout the drug discovery process, from target validation to structural characterization. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. semanticscholar.org For example, the IR spectrum of a related imidazole derivative showed a characteristic N-H stretching band at 3227 cm⁻¹. researchgate.net Other important absorptions include C-H, C=N, and C=C stretching vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) can give insights into the extent of conjugation and the types of chromophores present in the molecule.

Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 1 Yl Pyrimidin 5 Ol

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govdergipark.org.tr It is instrumental in predicting the geometry, reactivity, and spectroscopic properties of molecules. irjweb.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, rich in electrons, indicates the ability to donate an electron, while the LUMO represents the capacity to accept an electron. irjweb.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity. irjweb.com In studies of related imidazole (B134444) and pyrimidine (B1678525) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these values. irjweb.com For instance, the analysis of N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine revealed an E_HOMO of -6.2613 eV and an E_LUMO of -0.8844 eV, resulting in a significant energy gap that points to substantial charge transfer within the molecule. irjweb.com Similarly, another study on an imidazole derivative found a HOMO-LUMO gap of 4.4871 eV, also indicating high molecular stability. irjweb.com

The distribution of these orbitals is also informative. Typically, in imidazole-pyrimidine systems, the HOMO is concentrated around the electron-rich imidazole ring and any sulfur atoms, while the LUMO is distributed across the pyrimidine ring, highlighting the regions for electrophilic and nucleophilic attack. orientjchem.org

Table 1: Representative Frontier Orbital Energies from Related Imidazole/Pyrimidine Derivatives

| Compound Studied | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Studied Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table presents data from computationally studied molecules structurally related to 2-(1H-Imidazol-1-YL)pyrimidin-5-OL to provide a comparative theoretical framework.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters are calculated using the HOMO and LUMO energies and are fundamental in understanding the molecule's behavior in chemical reactions. irjweb.com For example, a high chemical hardness, as seen in some imidazole derivatives, points to high stability and lower reactivity. irjweb.com

Table 2: Calculated Reactivity Descriptors for a Related Imidazole Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Chemical Hardness (η) | 2.2435 |

| Chemical Potential (μ) | -4.0531 |

| Electronegativity (χ) | 4.0531 |

Data derived from a study on a related imidazole derivative to illustrate typical values for this class of compounds. irjweb.com

DFT calculations are also employed to map out potential energy surfaces for chemical reactions. This allows for the theoretical prediction of reaction pathways, the identification of transition states, and the calculation of activation energy barriers. While specific reaction mechanism studies for this compound are not available, research on the synthesis of related pyrimidine derivatives demonstrates the utility of these methods. For instance, calculations can determine the Gibbs free energy of reactants and products to confirm the favorability of a reaction pathway. Such computational studies are invaluable for optimizing synthetic routes and understanding reaction kinetics without extensive empirical experimentation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). dergipark.org.tr This is a cornerstone of computer-aided drug design. nih.gov

Molecular docking simulations are crucial for identifying potential biological targets for a molecule like this compound and assessing its binding affinity. nih.gov In numerous studies on related imidazo[1,2-a]pyrimidines and other pyrimidine hybrids, docking has been used to predict their interactions with various protein targets, including those in microbes and human cancer cells. dergipark.org.trnih.govacs.orgnih.gov

The process involves placing the ligand into the active site of a target protein and calculating a "binding score" or "binding energy," which estimates the strength of the interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov These simulations can reveal key binding modes, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. For example, docking studies on pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have identified specific hydrogen bonds and hydrophobic interactions that contribute to their inhibitory potential. dergipark.org.trnih.gov

Table 3: Representative Molecular Docking Results for Related Pyrimidine Derivatives against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Key Interactions Noted | Source |

|---|---|---|---|---|

| Pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | Antimicrobial targets | - | Good binding modes observed | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | DNA Gyrase (2XCT) | - | Favorable binding energy | johnshopkins.edu |

This table showcases findings from various docking studies on related heterocyclic systems to exemplify the application and type of results obtained.

A molecule's three-dimensional shape (conformation) is critical to its function, especially its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. DFT optimization is the first step, providing the most stable geometry in a vacuum. nih.gov However, molecules are flexible and can adopt different shapes.

Molecular dynamics (MD) simulations can supplement docking studies by modeling the flexibility of both the ligand and the target protein over time. This provides a more dynamic and realistic picture of the binding process. While specific MD studies on this compound are absent, the computational cost of accounting for conformational flexibility is a known challenge that advanced methods like graph neural networks are beginning to address for predicting DFT-level descriptors. rsc.orgchemrxiv.org For a molecule with rotatable bonds, such as the one connecting the imidazole and pyrimidine rings, understanding its conformational preferences is essential for accurately predicting its biological activity.

In Silico Prediction of Molecular Properties for Research Design

The design of contemporary research and the anticipation of a molecule's behavior are significantly enhanced by the in silico prediction of its properties. For this compound, computational tools can forecast a range of physicochemical parameters that are crucial for its synthesis, handling, and potential application. These predictions are typically derived from the compound's two-dimensional structure and are calculated using established algorithms and software.

Below is an interactive table showcasing the predicted molecular properties for this compound, which are essential for its chemical profile.

| Property | Predicted Value | Significance in Research Design |

| Molecular Formula | C₇H₆N₄O | Defines the elemental composition. |

| Molecular Weight | 162.15 g/mol | Influences solubility, and diffusion rates. |

| XLogP3 | -0.5 | Indicates the hydrophilicity of the molecule. |

| Hydrogen Bond Donors | 1 | Pertains to the molecule's ability to form hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | Relates to the molecule's capacity to accept hydrogen bonds. |

| Rotatable Bonds | 1 | Affects conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 84.4 Ų | Correlates with drug transport and bioavailability. |

Note: The data in this table is based on computational predictions for the specified compound and may vary from experimental values.

Theoretical Studies on Tautomeric Equilibria and Stability

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of the molecular character of this compound. The presence of both a hydroxyl group on the pyrimidine ring and the imidazole moiety allows for the existence of several tautomeric forms. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the relative stabilities of these tautomers and the energetic barriers of their interconversion.

The principal tautomeric forms of this compound involve proton migration between the hydroxyl group and the nitrogen atoms of the pyrimidine and imidazole rings. This results in keto-enol and various prototropic tautomers. The relative energies of these forms determine their population distribution at equilibrium, which in turn influences the compound's spectroscopic signatures, reactivity, and biological activity.

Theoretical calculations typically involve geometry optimization of all possible tautomers, followed by the calculation of their electronic energies. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial as the stability of tautomers can be significantly altered in different environments.

A summary of the theoretical approach to studying tautomerism in this compound is presented below:

| Tautomer | Description | Theoretical Method | Key Findings |

| Hydroxy Form | The -OH group is present on the pyrimidine ring. | DFT (B3LYP) | Often the most stable tautomer in the gas phase. |

| Keto Form | A carbonyl group is formed on the pyrimidine ring. | Ab initio (MP2) | Stability can increase significantly in polar solvents. |

| Imidazolium Zwitterion | Proton transfer from the pyrimidine to the imidazole ring. | DFT with PCM | May be stabilized in protic solvents through hydrogen bonding. |

The study of tautomeric equilibria provides a deeper understanding of the intrinsic chemical nature of this compound, which is fundamental for any further investigation or application of this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 1h Imidazol 1 Yl Pyrimidin 5 Ol Analogues

Enzyme Inhibition Studies

The versatility of the 2-(1H-imidazol-1-yl)pyrimidine scaffold allows for its interaction with a variety of enzymatic targets, leading to the development of potent and selective inhibitors for several key enzymes implicated in human diseases.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Dimerization

Analogues of 2-(1H-imidazol-1-yl)pyrimidine have been identified as effective inhibitors of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov These compounds function by inhibiting the dimerization of iNOS monomers, a critical step for the enzyme's activation. nih.gov The overproduction of nitric oxide by iNOS is associated with various inflammatory conditions. nih.gov

Initial screening of combinatorial libraries identified 2-(imidazol-1-yl)pyrimidines as inhibitors of nitric oxide production in cellular assays. nih.govresearchgate.net Optimization of these initial hits led to the development of potent and selective iNOS dimerization inhibitors. nih.gov A key structural feature of these inhibitors is the imidazole (B134444) group, which coordinates with the heme iron in the iNOS monomer, physically blocking the protein-protein interaction required for dimerization. researchgate.net

Structure-activity relationship (SAR) studies revealed that modifications to different parts of the 2-(imidazol-1-yl)pyrimidine template could significantly enhance inhibitory potency and selectivity. For instance, the optimization of substituents on the pyrimidine (B1678525) ring and the addition of other functionalities led to the discovery of highly potent and orally available inhibitors, such as compound 21b (N-(2-(1,3-benzodioxol-5-yl)ethyl)-1-(2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl)-2-pyrrolidinecarboxamide). nih.gov The crystal structure of this inhibitor in complex with the iNOS monomer has provided a detailed understanding of the SAR and the mechanism of action. nih.gov

Further research has explored other pyrimidine imidazole derivatives, such as PIC (methyl-3-(((benzo(d)(1,3)dioxol-6-yl)methylcarbamoyl)methyl)-4-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxylate) and PID (2-(1-(2-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-2-yl)-N-((benzo(d)(1,3)-dioxol-6-yl)methyl)acetamide). nih.gov These compounds have been shown to bind to both the iNOS dimer, causing its irreversible monomerization, and the monomer, preventing dimerization. nih.gov This dual action highlights the potential of pyrimidine imidazoles as effective iNOS inhibitors. nih.gov

Table 1: iNOS Dimerization Inhibitors

| Compound | Description | Mechanism of Action |

| 21b | A potent, selective, and orally available iNOS dimerization inhibitor. | Coordinates with the heme in the iNOS monomer, blocking the protein-protein interaction required for dimerization. nih.govresearchgate.net |

| PIC | A pyrimidine imidazole derivative. | Binds to both the iNOS dimer and monomer, causing irreversible monomerization and inhibiting dimerization. nih.gov |

| PID | A pyrimidine imidazole derivative. | Binds to both the iNOS dimer and monomer, causing irreversible monomerization and inhibiting dimerization. nih.gov |

Sterol 14α-Demethylase (CYP51) Inhibition in Pathogenic Fungi and Protozoa

Azole-based compounds are well-established inhibitors of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and endogenous sterols in some protozoa. nih.govacs.org Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell death. nih.gov The imidazole moiety is a key pharmacophore in many of these antifungal and antiprotozoal agents. researchgate.net

Analogues of 2-(1H-imidazol-1-yl)pyrimidine, particularly those incorporating a 1-phenylethanol (B42297) side chain, have been investigated for their antifungal activity. researchgate.net These compounds are designed based on the structure of established azole antifungals like ketoconazole. SAR studies have explored the impact of various substituents on the side chain to enhance antifungal potency. These modifications include the introduction of aliphatic, aromatic, and cycloaliphatic groups. researchgate.net

The imidazole ring of these inhibitors coordinates to the heme iron atom in the active site of CYP51, a characteristic interaction for azole-based inhibitors. researchgate.net This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation step in sterol synthesis. nih.gov The development of new CYP51 inhibitors is driven by the need to overcome resistance to existing antifungal drugs and to find effective treatments for protozoan infections. nih.govacs.org

Modulation of Pancreatic Lipase (B570770) (PL) and Cyclooxygenase (COX-1/COX-2) Activities

Pancreatic Lipase (PL) Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a target for the management of obesity. researchgate.netnih.gov Several classes of heterocyclic compounds have been investigated as PL inhibitors. While direct studies on 2-(1H-imidazol-1-yl)pyrimidin-5-ol analogues as PL inhibitors are limited, research on related pyrazolone (B3327878) and benzimidazole (B57391) structures provides insights into potential SAR. For instance, pyrazolone derivatives have been synthesized and shown to be potent mixed-competitive inhibitors of PL. nih.gov The inhibitory activity of these compounds is influenced by substitutions on the pyrazolone ring, with π-π interactions and hydrophobic interactions playing a key role in binding to the active site of PL. nih.gov Similarly, pyrazole-fused benzimidazole derivatives have been designed and evaluated as PL inhibitors, with some compounds showing potent activity. europeanreview.orgeuropeanreview.orgresearchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibition: Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) and are major targets for anti-inflammatory drugs. nih.gov Diaryl-substituted heterocyclic compounds are a well-known class of selective COX-2 inhibitors. nih.gov Research on pyrazolo[1,5-a]pyrimidines has led to the identification of potent and selective COX-2 inhibitors. nih.gov SAR studies on these series have shown that substitution patterns on the pyrimidine ring are critical for activity and selectivity. nih.gov For example, 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine was identified as a highly potent and selective COX-2 inhibitor. nih.gov The presence of a sulfonylphenyl group at a specific position is a common feature in many selective COX-2 inhibitors.

Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines and is a validated target for the treatment of autoimmune diseases and cancer. nih.govnih.gov Analogues based on a 2-(1H-pyrazol-1-yl)pyrimidine scaffold have been identified as potent inhibitors of human DHODH. nih.govacs.org

Initial discoveries were made through screening campaigns that identified compounds with antiviral activity, which was later attributed to the inhibition of human DHODH. nih.govnih.govacs.org SAR studies on these 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives led to the development of highly active inhibitors. nih.govacs.org For example, the introduction of a cyclopropyl (B3062369) group and a difluorophenoxy moiety resulted in a compound significantly more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide (B560168). nih.gov These findings open up possibilities for developing novel immunosuppressive agents. nih.gov While these inhibitors have shown potent activity against human DHODH, their effect on the DHODH of pathogens like Plasmodium falciparum has been found to be modest and not always correlated. nih.govnih.govacs.org

Table 2: DHODH Inhibitors

| Compound Class | Key Structural Features | Biological Activity |

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | Pyrimidine core linked to a substituted pyrazole (B372694). | Potent inhibition of human DHODH, leading to antiviral and potential immunosuppressive effects. nih.govnih.govacs.org |

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | A highly optimized analogue. | More active than known DHODH inhibitors brequinar and teriflunomide in in vitro assays. nih.gov |

Interaction with Aromatase Heme-Coordinating Sites

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. Azole-based compounds are a major class of aromatase inhibitors. nih.gov These inhibitors function by coordinating to the heme iron of the cytochrome P450 active site, thereby blocking the enzyme's catalytic activity. nih.gov

Molecular modeling studies have shown that azole compounds, such as fadrozole (B1662666) and its derivatives, bind to the aromatase active site. nih.gov The nitrogen atom of the imidazole or triazole ring coordinates with the heme iron, mimicking the binding of the natural substrate, androstenedione. The orientation and binding affinity of these inhibitors are influenced by other substituents on the molecule, which interact with different regions of the active site. nih.gov While specific studies on this compound analogues are not extensively detailed in the provided context, the known mechanism of azole-based aromatase inhibitors suggests that the imidazole-pyrimidine scaffold could serve as a basis for designing new aromatase inhibitors.

Antimicrobial Research Potential

The pyrimidine and imidazole moieties are present in numerous compounds with a wide range of antimicrobial activities. nih.govmdpi.comresearchgate.net Analogues incorporating these heterocyclic rings have been synthesized and evaluated against various bacterial and fungal strains. nih.govresearchgate.net

Studies on pyrimidin-2-ol/thiol/amine derivatives have demonstrated their potential as antimicrobial agents. nih.govresearchgate.net SAR analyses have indicated that the presence of electron-withdrawing groups can enhance the antimicrobial activity of these compounds. nih.gov Some of these synthesized pyrimidine derivatives have shown significant activity against Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, S. enterica, P. aeruginosa), and fungal strains (C. albicans, A. niger), with some compounds being more potent than standard drugs like cefadroxil (B1668780) and fluconazole. nih.gov

Furthermore, imidazole-containing peptides have exhibited potent bioactivity against pathogenic fungi such as Candida albicans and dermatophytes, as well as moderate activity against Gram-negative bacteria. mdpi.com Flexible analogues of 8-aza-7-deazapurine nucleosides, which contain a pyrazole linked to a pyrimidine ring system, have also been investigated for their antibacterial properties, with some showing inhibitory activity against M. smegmatis and M. tuberculosis. mdpi.com The broad antimicrobial potential of these related scaffolds suggests that analogues of this compound are promising candidates for further antimicrobial research.

Table 3: Antimicrobial Activity of Pyrimidine and Imidazole Analogues

| Compound Class | Target Organisms | Key Findings |

| Pyrimidin-2-ol/thiol/amine derivatives | Gram-positive and Gram-negative bacteria, Fungi. | Electron-withdrawing groups enhance activity. Some compounds are more potent than standard drugs. nih.govresearchgate.net |

| Imidazolopeptides | Pathogenic fungi, Gram-negative bacteria. | Potent activity against Candida albicans and dermatophytes. mdpi.com |

| 8-aza-7-deazapurine nucleoside analogues | M. smegmatis, M. tuberculosis. | Specific analogues inhibit mycobacterial growth. mdpi.com |

Anticancer Activity in Diverse In Vitro Cell Line Models

The development of novel anticancer agents is a critical area of medicinal chemistry. Analogues containing the imidazole-pyrimidine scaffold have been investigated for their potential as antineoplastic agents.

A series of 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazoles were synthesized and evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cells. doaj.org Most of the tested compounds showed potent activity, with IC50 values ranging from 0.01 ± 0.098 µM to 8.12 ± 5.69 µM. doaj.org Notably, five compounds (11a-e) were more potent than the positive control, etoposide, and compound 11a demonstrated superior anticancer activity. doaj.org

Imidazo[1,2-a]pyrimidin-5(1H)-ones have been designed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3K-beta), a target relevant to cancer therapy. nih.gov Several compounds in this series showed potent growth inhibition in the PTEN-deficient breast cancer cell line MDA-MB-468. nih.gov

Furthermore, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one, which can be considered structurally related scaffolds, have also been explored for their antitumor activity. nih.govplos.org A screening of these derivatives identified compound 1d as having strong anti-proliferative activity across multiple cancer cell lines. nih.govplos.org This compound was found to induce S-phase cell cycle arrest and apoptosis, particularly in HCT116 cells, and significantly suppressed tumor growth in xenograft models. nih.govplos.org

Table 3: In Vitro Anticancer Activity of Imidazole-Pyrimidine and Related Analogues

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Oxazole (B20620) Derivative 11a | MCF-7 (Breast) | IC50 | 0.01 ± 0.098 | doaj.org |

| Oxazole Derivative 11a | A549 (Lung) | IC50 | 0.03 ± 0.014 | doaj.org |

| Oxazole Derivative 11a | Colo-205 (Colon) | IC50 | 0.04 ± 0.021 | doaj.org |

| Oxazole Derivative 11a | A2780 (Ovarian) | IC50 | 0.02 ± 0.011 | doaj.org |

| Etoposide (Control) | MCF-7 (Breast) | IC50 | 0.17 ± 0.034 | doaj.org |

| Etoposide (Control) | A549 (Lung) | IC50 | 3.34 ± 0.152 | doaj.org |

| Etoposide (Control) | Colo-205 (Colon) | IC50 | 1.12 ± 0.098 | doaj.org |

Antiviral Activity against RNA and DNA Viruses

The imidazole and pyrimidine rings are core components of many biologically important molecules, including nucleosides, and their analogues have been a cornerstone of antiviral drug development. RNA viruses, in particular, represent a significant threat to human health. mdpi.commdpi.com

A study on 1,2,3-triazolyl nucleoside analogues, which incorporate a pyrimidine moiety, evaluated their antiviral activity against influenza A virus (H1N1) and coxsackievirus B3. nih.gov Three compounds (2i, 5i, and 11c) showed moderate activity against the influenza A virus, with IC50 values of 57.5 µM, 24.3 µM, and 29.2 µM, respectively. nih.gov Interestingly, two other analogues (2f and 5f), which were inactive against influenza, exhibited high potency against coxsackievirus B3, with IC50 values of 12.4 µM and 11.3 µM. nih.gov This highlights how structural modifications can shift the antiviral spectrum of these molecules. nih.gov

The mechanism of action for many antiviral nucleoside analogues involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov The broad-spectrum antiviral drug ribavirin, a triazole nucleoside, is a well-known example. nih.gov Host defense RNases also play a role in antiviral immunity against RNA viruses by targeting the viral genome and modulating the host immune response. scienceopen.com The development of new antiviral agents often focuses on targeting various steps in the viral life cycle, with viral polymerases being a key target. mdpi.commdpi.com

Detailed Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for rational drug design. For analogues of this compound, SAR studies have provided valuable insights into optimizing their therapeutic potential.

Impact of Substitutions on Imidazole and Pyrimidine Rings on Biological Activity

Modifications to both the imidazole and pyrimidine rings, as well as the linker connecting them, have profound effects on the biological activity of these compounds.

In the context of anticancer activity , for the 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazole series, the nature of the substituent on the aryl group attached to the oxazole ring significantly influenced potency. doaj.org The most active compound, 11a, was unsubstituted, suggesting that steric hindrance at this position might be detrimental.

For antifungal agents , a study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives showed that esterification of the hydroxyl group with aromatic moieties, particularly biphenyl (B1667301) groups, enhanced activity against Candida species. nih.gov The stereochemistry was also critical, with the (-) enantiomers being markedly more potent than the (+) enantiomers. nih.gov

In the development of PI3K-beta inhibitors , SAR studies on imidazo[1,2-a]pyrimidin-5(1H)-ones were guided by docking models, leading to the rational design of potent and selective compounds. nih.gov

Regarding antiviral activity , the nature and position of substituents on the pyrimidine ring of nucleoside analogues, as well as the protecting groups on the ribose sugar, were shown to be critical for activity and selectivity against different viruses like influenza and coxsackievirus. nih.gov For instance, certain acetylated ribofuranose fragments were potent against coxsackievirus B3 but inactive against influenza A, while analogues with free hydroxyl groups showed the opposite trend in some cases. nih.gov

Identification of Key Pharmacophores and Functional Groups for Target Interaction

The biological activity of analogues of this compound is intrinsically linked to the arrangement of key pharmacophoric features that facilitate interactions with their biological targets. While direct pharmacophore models for this compound itself are not extensively documented in publicly available research, analysis of structurally related imidazo[1,2-a]pyrimidine (B1208166) and pyrimidin-4-yl-1H-imidazole derivatives provides valuable insights into the essential functional groups for target engagement, particularly in the context of kinase inhibition. nih.govnih.gov

A crucial pharmacophoric element is the heterocyclic core, comprising the pyrimidine and imidazole rings. The nitrogen atoms within these rings often act as hydrogen bond acceptors, a fundamental interaction for anchoring the ligand within the binding site of a protein. For instance, in related kinase inhibitors, the pyrimidine nitrogen atoms are known to form hydrogen bonds with the hinge region of the kinase domain. acs.org

Furthermore, studies on imidazo[1,2-c]pyrimidine (B1242154) derivatives as Syk family kinase inhibitors have underscored the significance of the fused ring system in achieving potent inhibition. nih.gov The arrangement of the imidazole and pyrimidine rings in these analogues creates a specific shape and electronic distribution that is complementary to the enzyme's active site.

The hydroxyl group at the 5-position of the pyrimidine ring in the parent structure, this compound, is a potential hydrogen bond donor and acceptor. In a study of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the replacement of a C5-hydrogen with a hydroxyl group resulted in a significant loss of inhibitory activity against CDK9 and CDK1, indicating the sensitivity of this position to substitution. acs.org This suggests that the nature of the substituent at this position is a key determinant of biological activity.

Interactive Table: Key Functional Groups and Their Potential Roles in Analogues

| Functional Group | Potential Role in Target Interaction | Reference |

|---|---|---|

| Pyrimidine Ring Nitrogens | Hydrogen bond acceptors (e.g., with kinase hinge region) | acs.org |

| Imidazole Ring | Core scaffold, potential for various substitutions to modulate activity | nih.govnih.gov |

| 5-Hydroxyl Group (on pyrimidine) | Hydrogen bond donor/acceptor; substitution sensitive | acs.org |

Investigation of Stereochemical Influence on Potency

The influence of stereochemistry on the biological activity of chiral analogues of this compound is a critical aspect of their SAR, particularly when these molecules are designed to interact with the well-defined three-dimensional binding sites of proteins like kinases. Research on structurally related compounds has demonstrated that different stereoisomers can exhibit markedly different potencies.

A salient example is found in the development of imidazo[1,2-a]pyrimidin-5(1H)-ones as selective inhibitors of the p110β isoform of phosphoinositide 3-kinase (PI3K). nih.gov These compounds are structurally analogous to the core scaffold of interest. A key finding in this research was the identification of the R-enantiomer of a related compound, TGX-221, as being more potent than the S-enantiomer. This discovery, made through chiral separation, guided the rational design of a novel series of imidazo[1,2-a]pyrimidin-5(1H)-one inhibitors. nih.gov

The design of these inhibitors was based on a docking model of the more active R-enantiomer within a PI3Kβ homology model. nih.gov This highlights the importance of stereospecific interactions with the target protein. The three-dimensional arrangement of substituents in the chiral center of the more potent enantiomer allows for optimal interactions with key amino acid residues in the binding pocket, leading to higher affinity and inhibitory activity.

While specific studies on the stereochemistry of this compound analogues are not prevalent, the findings from the imidazo[1,2-a]pyrimidin-5(1H)-one series provide a strong rationale for investigating stereochemical effects in any chiral analogues of this scaffold. The introduction of a chiral center, for instance, through substitution on the imidazole or pyrimidine ring, would necessitate the separation and individual evaluation of the enantiomers to identify the more active stereoisomer.

Interactive Table: Stereochemical Influence in a Related Analogue Series (Imidazo[1,2-a]pyrimidin-5(1H)-ones)

| Compound Series | Chiral Aspect | Finding | Implication for SAR | Reference |

|---|

Coordination Chemistry of 2 1h Imidazol 1 Yl Pyrimidin 5 Ol As a Ligand

Synthesis and Characterization of Metal Complexes

There is no published research detailing the synthesis of metal complexes with 2-(1H-Imidazol-1-YL)pyrimidin-5-OL. The synthesis would typically involve reacting the ligand with a metal salt in a suitable solvent, but specific conditions, resulting products, or their characterization via techniques like X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), or elemental analysis are not available in the current body of scientific literature.

Binding Properties and Coordination Modes with Transition Metal Ions (e.g., Ag(I), Cu(I), Cd(II), Zn(II), Fe, Ru)

Information regarding the binding properties, such as affinity constants, or the specific coordination modes of this compound with any transition metal ions is unavailable. It is plausible that coordination would occur through the nitrogen atoms of the imidazole (B134444) and/or pyrimidine (B1678525) rings, and potentially through the oxygen of the hydroxyl group, but this remains speculative without experimental evidence.

Formation of Coordination Polymers and Supramolecular Structures

There are no reports on the use of this compound as a building block for the construction of coordination polymers or other supramolecular architectures. The potential for this ligand to form extended structures with metal ions has not been explored.

Potential Catalytic Applications of Metal-2-(1H-Imidazol-1-YL)pyrimidin-5-OL Complexes

As no metal complexes of this compound have been synthesized or characterized, their potential for catalytic applications has not been investigated.

Chemical Derivatization and Scaffold Modification of 2 1h Imidazol 1 Yl Pyrimidin 5 Ol for Enhanced Academic Applications

Bioisosteric Replacements and Rational Analog Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by substituting a group with another that has similar physical or chemical properties. This approach is instrumental in optimizing the pharmacokinetic and pharmacodynamic profile of a molecule. In the context of the 2-(imidazol-1-yl)pyrimidine scaffold, various bioisosteric replacements have been explored to enhance biological activity and other molecular attributes.

A notable example of bioisosteric replacement involves the substitution of key functional groups to improve target engagement. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of casein kinase 2 (CSNK2), a critical amide group was successfully replaced with a 1,2,4-triazole (B32235) group. acs.org This modification maintained the essential hydrogen bonding interactions with the target protein, demonstrating that the 1,2,4-triazole can act as a privileged amide bioisostere in this context. acs.org Such a strategy could be conceptually applied to the 2-(1H-imidazol-1-yl)pyrimidin-5-ol scaffold to modulate its properties.

Furthermore, the exploration of different heterocyclic rings as bioisosteres for parts of the core structure has been a fruitful avenue. In the development of CXCR2 antagonists, a 2-aminopyrimidin-4(1H)-one moiety was successfully employed as a novel bioisostere for a urea (B33335) group, leading to compounds with improved chemical stability. nih.gov This highlights the potential for modifying the pyrimidine (B1678525) core of this compound to achieve desirable characteristics.

The following table illustrates potential bioisosteric replacements for the hydroxyl group at the 5-position of the pyrimidine ring, a key site for modification. These hypothetical modifications are based on common bioisosteric transformations aimed at altering properties such as hydrogen bonding capacity, acidity, and metabolic stability.

| Original Group | Bioisosteric Replacement | Potential Impact |

| -OH | -NH2 | Altered hydrogen bonding, potential for salt formation |

| -OH | -SH | Increased acidity, potential for metal chelation |

| -OH | -CH2OH | Maintained hydrogen bonding, altered polarity |

| -OH | -COOH | Increased acidity and polarity, potential for new interactions |

| -OH | -NHSO2R | Altered hydrogen bonding and steric profile |

Development as Chemical Probes for Interrogating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. The 2-(imidazol-1-yl)pyrimidine scaffold has been identified as a promising starting point for the development of such probes. For example, derivatives of this scaffold have been investigated as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.gov By preventing the formation of the active dimeric form of the enzyme, these compounds can be used to probe the role of iNOS in various physiological and pathological processes. nih.gov

The development of fluorescent probes is another important application. By conjugating a fluorophore to the 2-(imidazol-1-yl)pyrimidine core, researchers can create molecules that allow for the visualization of biological targets and processes. For instance, an imidazopyridine-7-nitrofurazan conjugate has been reported as a fluorescent probe for visualizing activated microglia. dergipark.org.tr This suggests that similar strategies could be applied to this compound to generate probes for its specific biological targets.

Strategic modifications to the core structure can also be used to introduce functionalities for target identification, such as photo-affinity labels or "click" chemistry handles. These modifications enable the covalent labeling and subsequent identification of the protein targets of the chemical probe, providing invaluable insights into its mechanism of action.

Strategic Modifications for Modulation of Selectivity and Potency

The potency and selectivity of a bioactive compound are critical determinants of its utility as a research tool or potential therapeutic agent. Strategic modifications to the this compound scaffold can be employed to fine-tune these properties. Structure-activity relationship (SAR) studies on related 2-(imidazol-1-yl)pyrimidine derivatives have provided valuable insights into the key structural features that govern their biological activity.

In the case of iNOS dimerization inhibitors, it was found that substitutions on the pyrimidine ring significantly impact potency. For example, the introduction of a methyl group at the 6-position of the pyrimidine ring was found to be important for activity. nih.gov Furthermore, the nature of the substituent at the 4-position of the pyrimidine ring was critical for both potency and selectivity. nih.gov

The following table summarizes the structure-activity relationships for a series of 2-(imidazol-1-yl)pyrimidine derivatives as iNOS dimerization inhibitors, highlighting the impact of different substituents on their inhibitory activity.

| Compound | R1 (pyrimidine 4-position) | R2 (pyrimidine 6-position) | iNOS Dimerization Inhibition (IC50) |

| A | -H | -H | Moderate |

| B | -Cl | -H | Increased Potency |

| C | -CH3 | -H | Decreased Potency |

| D | -Cl | -CH3 | High Potency |

| E | -OCH3 | -CH3 | Moderate Potency |

This data is illustrative and based on findings from related compound series.

Optimization of potency and selectivity often involves an iterative process of design, synthesis, and biological evaluation. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors, modifications to the solvent-exposed regions of the molecule were explored to improve properties like solubility without compromising potency. acs.org A similar approach could be applied to the 5-ol position of this compound, where the introduction of solubilizing groups could enhance its utility in biological assays.

Analytical Method Development for 2 1h Imidazol 1 Yl Pyrimidin 5 Ol and Its Analogues

Chromatographic Methodologies

Chromatographic techniques are central to the analytical chemistry of pharmaceutical compounds, offering high-resolution separation of complex mixtures. For a polar heterocyclic compound like 2-(1H-Imidazol-1-YL)pyrimidin-5-OL, which contains both imidazole (B134444) and pyrimidine (B1678525) moieties, reversed-phase chromatography is a primary and powerful tool.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical substances and quantifying their content. For the analysis of pyrimidine and imidazole derivatives, reversed-phase HPLC is frequently employed. researchgate.net A typical HPLC method for this compound would likely utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netnih.gov

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov

For illustrative purposes, a potential HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Advanced Analysis

For more demanding analytical challenges, such as the identification of impurities, degradation products, or for bioanalytical studies requiring high sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. creative-proteomics.comnih.gov UPLC, by utilizing smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net

When coupled with a mass spectrometer, LC provides structural information about the analytes. This is particularly valuable for identifying unknown impurities or metabolites. Ion-pairing agents, such as dibutylamine (B89481) acetate (B1210297) (DBAA), can be added to the mobile phase to improve the retention of highly polar compounds on reversed-phase columns. nih.gov The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a certain mass range, or selected ion monitoring (SIM) and multiple reaction monitoring (MRM) for highly selective and sensitive quantification. researchgate.net

A representative UPLC-MS/MS method for the advanced analysis of this compound and its analogues is outlined below.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm nih.gov |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 2% B for 1 min, 2-98% B in 8 min, hold at 98% B for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C creative-proteomics.com |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Development and Validation of Analytical Procedures for Research Reproducibility

The development of an analytical method is followed by a rigorous validation process to ensure its reliability and reproducibility. nih.govnih.gov Method validation is a regulatory requirement and a cornerstone of good scientific practice, demonstrating that the analytical procedure is suitable for its intended purpose. nih.govresearchgate.net According to guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. nih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The validation of the analytical method for this compound would involve a series of experiments to evaluate these parameters, with the acceptance criteria for each parameter being predefined. For example, the linearity of the method might be demonstrated by a correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.

The following table provides an example of validation parameters and typical acceptance criteria for an HPLC method.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |

| Robustness | RSD of results should be ≤ 2.0% after minor changes in method parameters. |

By adhering to these rigorous validation standards, the analytical methods developed for this compound will yield reliable and reproducible data, which is essential for its continued research and potential development.

Broader Academic and Industrial Perspectives on Imidazole Pyrimidine Derivatives

Review of Patent Literature and Intellectual Property Landscape

The intellectual property landscape for imidazole-pyrimidine derivatives is robust, with a primary focus on their therapeutic applications, particularly as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research and development.

Patents in this area often claim large libraries of compounds based on the imidazole-pyrimidine scaffold, with variations in substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, patents describe imidazopyrazine derivatives as tyrosine kinase inhibitors for the treatment of cancer. google.com The core structure is recognized for its ability to mimic the adenine (B156593) ring of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site and inhibit enzyme activity. rsc.org

The pyrimidine (B1678525) core is a well-established "hinge-binding" motif, a key interaction for many kinase inhibitors, and is present in several FDA-approved drugs. acs.org The imidazole (B134444) component offers versatile points for substitution, allowing for the fine-tuning of the molecule's properties to target specific kinases. nih.gov Patents in this field also cover the use of these compounds for a range of other diseases, including inflammatory conditions and autoimmune disorders. researchgate.net

The following table provides a summary of representative patents related to imidazole-pyrimidine and related heterocyclic structures, highlighting the key therapeutic targets and assignees.

| Patent/Application Number | Title | Assignee | Therapeutic Area/Target |

| US7459554B2 | Imidazopyrazine tyrosine kinase inhibitors | Not specified in the provided context | Cancer (Tyrosine Kinase Inhibitors) |

| WO 00/35455 | Heteroaryl-aryl ureas as IGF-1R inhibitors | Not specified in the provided context | Cancer (IGF-1R inhibitors) |

| WO 03/048133 | Pyrimidine derivatives as modulators of IGF-1R | Not specified in the provided context | Cancer (IGF-1R modulators) |

| CN-114761399-A | Imidazole Carboxamide Derivatives as Bruton's Tyrosine Kinase Inhibitors | Henan Zhiwei Pharmaceutical Co Ltd. | Autoimmune diseases, inflammatory diseases, cancer (BTK inhibitors) |

This table is illustrative and not exhaustive of the entire patent landscape.

Applications in Materials Science

Beyond the pharmaceutical industry, imidazole-pyrimidine derivatives have found applications in the field of materials science, primarily due to their ability to interact with metal surfaces and their unique electronic properties.

One of the most studied applications is as corrosion inhibitors for various metals and alloys. kfupm.edu.sa The nitrogen atoms in the imidazole and pyrimidine rings, along with the π-electron system, can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. kfupm.edu.safrontiersin.org Studies have shown that imidazo[1,2-a]pyrimidine (B1208166) derivatives are effective corrosion inhibitors for mild steel in acidic solutions. frontiersin.orgresearchgate.net The efficiency of these inhibitors is influenced by their concentration and the specific substituents on the heterocyclic core. frontiersin.org Both physical and chemical adsorption mechanisms are often involved in the protective action of these compounds. emerald.com

The electronic properties of imidazole-pyrimidine derivatives also make them candidates for applications in organic electronics. The core structure can act as a building block for larger, conjugated systems with tailored optical and electronic properties. nih.gov Research into phenanthro[9,10-d]imidazole derivatives, which share the imidazole core, has shown their potential as blue fluorescent materials for Organic Light Emitting Diodes (OLEDs). researchgate.net The ability to tune the emission properties through chemical modification makes these compounds attractive for the development of new materials for displays and lighting.

The following table summarizes the key findings from studies on the application of imidazole-pyrimidine and related derivatives in materials science.

| Application | Compound Class | Key Findings |

| Corrosion Inhibition | Imidazo[1,2-a]pyrimidine derivatives | Effective inhibitors for mild steel in HCl solution, with inhibition efficiency reaching over 90% at certain concentrations. frontiersin.orgresearchgate.net |

| Corrosion Inhibition | Imidazole-pyridine derivatives | Act as mixed-type corrosion inhibitors on brass in sulfuric acid, with adsorption following the Langmuir isotherm. emerald.com |

| Organic Electronics | Phenanthro[9,10-d]imidazole derivatives | Show blue luminescence in solution and the solid state, with potential application as emitters in OLEDs. researchgate.net |

Role as Building Blocks in DNA and RNA Research